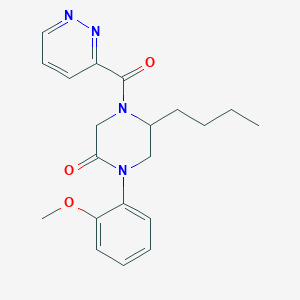
5-butyl-1-(2-methoxyphenyl)-4-(3-pyridazinylcarbonyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves complex reactions that aim to achieve high selectivity and affinity for specific receptors. For example, studies on analogs like 1-(2-methoxyphenyl)piperazine derivatives have explored structure-affinity relationships, revealing that branching and bulkiness in the alkyl moiety improve selectivity and affinity (Orjales et al., 1995). Synthesis techniques often involve cyclocondensation reactions and optimization of substituents to enhance the desired biological activity and minimize unwanted interactions (Raghupathi et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-butyl-1-(2-methoxyphenyl)-4-(3-pyridazinylcarbonyl)-2-piperazinone has been characterized by techniques like X-ray diffraction, demonstrating complex conformations influenced by substituent placement. For instance, derivatives of piperazinedione show significant dihedral angles between aromatic rings and the piperazinedione core, affecting their pharmacological properties (Zhang et al., 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclocondensation and Mannich reactions, leading to a diverse array of derivatives with unique properties. The functional groups present, such as the methoxyphenyl and pyridazinylcarbonyl moieties, play crucial roles in the compounds' reactivity and interaction with biological targets (Mustafa et al., 1964).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are significantly influenced by the molecular structure. Compounds with similar structures have been found to crystallize in various systems, and their physical properties can be tailored by modifying the alkyl chain length and substituents, impacting their application potential (Wells et al., 2012).
Chemical Properties Analysis
The chemical behavior, including stability and reactivity, of these compounds is a key area of interest. Studies have shown that specific substitutions can enhance stability and affinity toward target receptors, providing insights into designing compounds with optimized pharmacological profiles (Zhuang et al., 1998).
properties
IUPAC Name |
5-butyl-1-(2-methoxyphenyl)-4-(pyridazine-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-3-4-8-15-13-24(17-10-5-6-11-18(17)27-2)19(25)14-23(15)20(26)16-9-7-12-21-22-16/h5-7,9-12,15H,3-4,8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYKCSMJXOIHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)C2=NN=CC=C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(4-methoxy-4-phenyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5513032.png)
![2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5513034.png)
![1'-benzylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5513037.png)
![5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5513046.png)
![4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5513050.png)
![2-(1-adamantyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5513065.png)


![5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5513088.png)
![ethyl 4-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5513094.png)


![4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5513100.png)
![6-(4-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5513103.png)